

Application Notes and Protocols for Histidinol-Based Selection in Yeast Transformation

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selection of transformed yeast cells using **histidinol**. This method offers a robust and specific selection strategy for yeast strains carrying the HIS3 selectable marker, which is particularly useful in various molecular biology applications, including protein expression, genetic screening, and drug discovery.

Introduction

Yeast transformation is a fundamental technique in molecular biology, enabling the introduction of foreign DNA into yeast cells. A crucial step in this process is the selection of successfully transformed cells. The HIS3 gene, which encodes imidazoleglycerol-phosphate dehydratase, is a commonly used auxotrophic marker for selection in Saccharomyces cerevisiae.[1][2] This enzyme catalyzes a key step in the biosynthesis of the amino acid histidine.[1][2][3]

Typically, selection for the HIS3 marker is performed on a synthetic defined (SD) medium lacking histidine (histidine dropout medium). However, an alternative and often more stringent selection can be achieved using a medium containing **histidinol**. **Histidinol** is a precursor in the histidine biosynthesis pathway, and its conversion to L-histidine is dependent on a functional HIS3 gene product. This application note details the principle and protocol for **histidinol**-based selection of yeast transformants.

Principle of Histidinol-Based Selection



The HIS3 gene encodes the enzyme imidazoleglycerol-phosphate dehydratase, which is essential for the sixth step in the L-histidine biosynthesis pathway.[1][2][3] Yeast strains with a non-functional his3 gene are auxotrophic for histidine and cannot grow on a medium lacking this amino acid.

Histidinol is a metabolic intermediate that is converted to L-histidine in the final steps of the biosynthesis pathway. By supplying **histidinol** in the growth medium, only yeast cells that have been successfully transformed with a plasmid carrying a functional HIS3 gene can convert **histidinol** to histidine and subsequently grow. Untransformed his3 mutant cells are unable to utilize **histidinol** and will not survive. This method can provide a more stringent selection than simple histidine dropout media by actively selecting for enzymatic function.

Materials and Reagents Yeast Strains and Plasmids

- Saccharomyces cerevisiae strain auxotrophic for histidine (e.g., carrying a his3∆ mutation).
- Plasmid DNA carrying the HIS3 gene as a selectable marker.

Media and Solutions

- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Sterile deionized water
- 1 M LiOAc (Lithium Acetate), sterile
- 50% (w/v) PEG 3350 (Polyethylene Glycol), sterile
- Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
- Synthetic Defined (SD) medium components:
 - Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
 - Ammonium sulfate
 - Dextrose



- Dropout supplement lacking histidine
- L-Histidinol dihydrochloride (FW: 214.09 g/mol)
- 1 M NaOH, sterile

Experimental Protocols

This section details the protocols for yeast transformation and subsequent selection on **histidinol**-containing medium.

Preparation of Competent Yeast Cells

- Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an OD₆₀₀ of approximately 0.2.
- Incubate at 30°C with shaking until the OD600 reaches 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Discard the supernatant and wash the cells with 25 mL of sterile deionized water. Centrifuge again.
- Resuspend the cell pellet in 1 mL of 100 mM LiOAc.
- The cells are now competent and ready for transformation. For optimal results, use freshly prepared competent cells.

Yeast Transformation (Lithium Acetate/PEG Method)

- In a sterile microfuge tube, combine the following in order:
 - 240 μL of 50% PEG 3350
 - 36 μL of 1 M LiOAc



- \circ 10 μ L of single-stranded carrier DNA (10 mg/mL, boiled for 5 minutes and immediately cooled on ice before use)
- ∘ 1-5 μ g of plasmid DNA (in ≤ 74 μ L of sterile water)
- 50 μL of competent yeast cells
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Incubate the tube at 42°C for 40-45 minutes (heat shock).
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Carefully remove the supernatant.
- Resuspend the cell pellet in 1 mL of sterile deionized water.

Preparation of Histidinol Selection Plates

- Prepare 1 liter of Synthetic Defined (SD) medium lacking histidine according to standard recipes. This typically includes:
 - 6.7 g Yeast Nitrogen Base without amino acids
 - 5 g Ammonium Sulfate
 - 20 g Dextrose
 - Appropriate amino acid dropout supplement lacking histidine
 - 20 g Agar
- Autoclave the medium to sterilize.
- Cool the autoclaved medium to approximately 55-60°C in a water bath.
- Prepare a 300 mM stock solution of L-histidinol dihydrochloride in sterile deionized water.
 Filter-sterilize this solution using a 0.22 µm filter.



- Add 10 mL of the sterile 300 mM L-histidinol stock solution to the 1 liter of cooled SD medium to achieve a final concentration of 3 mM.
- Mix gently but thoroughly and pour the plates.
- Allow the plates to solidify at room temperature.

Plating and Selection of Transformants

- Plate 100-200 μL of the resuspended transformed yeast cells onto the SD/-His + 3 mM
 Histidinol plates.
- Incubate the plates at 30°C for 2-4 days, or until colonies appear.
- As a control, plate the transformation mix on a non-selective YPD plate to assess cell
 viability after the transformation procedure, and on an SD/-His plate without histidinol to
 compare colony formation. A negative control transformation (without plasmid DNA) should
 also be plated on the selection plates to check for background growth.

Data Presentation

Quantitative data from a typical yeast transformation experiment using **histidinol** selection is summarized below. The data represents the average number of colonies obtained per plate.

Selection Plate	Plasmid DNA (+HIS3)	No Plasmid DNA (Negative Control)
SD/-His	~250 colonies	0 colonies
SD/-His + 3 mM Histidinol	~200 colonies	0 colonies
YPD (viability control)	Lawn of growth	Lawn of growth

Note: Transformation efficiency can vary depending on the yeast strain, plasmid size, and quality of reagents. The values presented are for illustrative purposes.

Visualizations



Histidine Biosynthesis Pathway

The following diagram illustrates the L-histidine biosynthesis pathway in Saccharomyces cerevisiae, highlighting the crucial step catalyzed by the HIS3 gene product.



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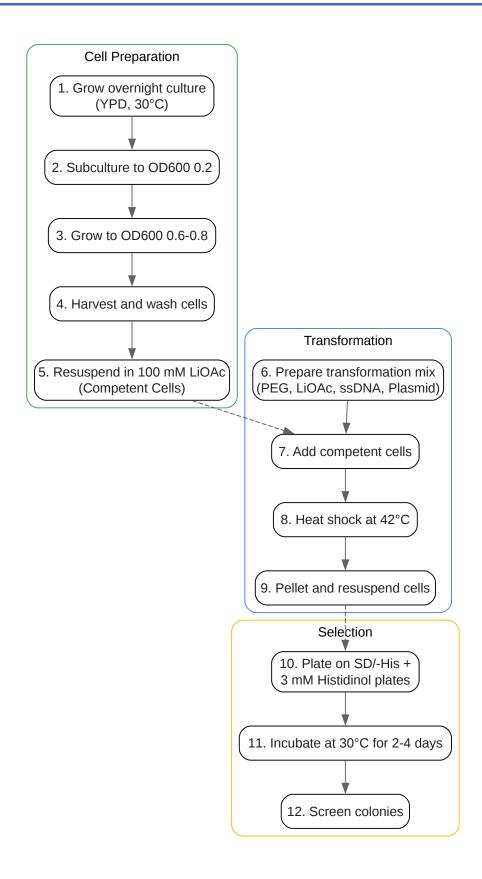


Caption: L-histidine biosynthesis pathway in S. cerevisiae.

Experimental Workflow

The diagram below outlines the key steps of the **histidinol**-based selection protocol.





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Caption: Workflow for **histidinol**-based yeast selection.



Troubleshooting

Problem	Possible Cause	Suggested Solution
No colonies on selection plates	Poor transformation efficiency.	Optimize the transformation protocol: use fresh, high-quality plasmid DNA; ensure competent cells are in the optimal growth phase; verify the heat shock temperature and duration.
Incorrect histidinol concentration.	Prepare a fresh stock solution of histidinol and ensure the final concentration in the plates is 3 mM.	
Inactive HIS3 gene on the plasmid.	Verify the integrity and sequence of the HIS3 gene on your plasmid.	-
High background growth (many colonies on negative control plate)	Contamination of yeast strain or media.	Use a fresh, verified his3 auxotrophic yeast strain. Ensure all media and solutions are sterile.
Incomplete histidine dropout.	Use high-quality dropout supplements and yeast nitrogen base to prepare the selection media.	
Slow or poor colony growth	Suboptimal growth conditions.	Ensure plates are incubated at the correct temperature (30°C).
Toxicity of histidinol at higher concentrations.	While 3 mM is a standard concentration, you can test a range of histidinol concentrations (e.g., 1-5 mM) to find the optimal level for your specific yeast strain.	



Conclusion

Histidinol-based selection provides a stringent and reliable method for isolating yeast transformants carrying the HIS3 marker. By leveraging the enzymatic activity of the HIS3 gene product, this technique can reduce background growth and ensure the selection of cells with a functional histidine biosynthesis pathway. The detailed protocols and guidelines presented in this application note will enable researchers to successfully implement this powerful selection strategy in their yeast-based experiments.

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